8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or methoxy substituents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chloro group may result in the formation of a new functionalized compound.
Scientific Research Applications
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, particularly in the development of drugs targeting the central nervous system.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors and enzymes, modulating their activity. The presence of the chloro and methoxy groups may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Tropine: A structurally similar compound with a hydroxyl group on the tropane ring.
Tropanol: Another tropane derivative with a hydroxyl group, but lacking the chloro and methoxy substituents.
6,8-Dioxabicyclo[3.2.1]octan-3-ol: A related compound with a different bicyclic structure.
Uniqueness
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to the presence of the chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent and its utility in various scientific research applications.
Properties
IUPAC Name |
8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-14-4-2-3-10(15(14)16)9-17-11-5-6-12(17)8-13(18)7-11/h2-4,11-13,18H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMVWPRWDGOQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2C3CCC2CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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